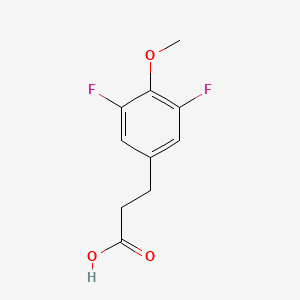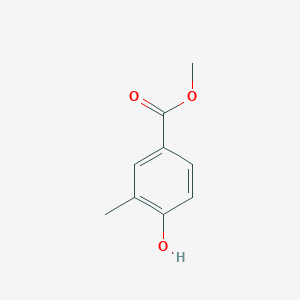
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine
説明
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,4-triazole ring with a bromine atom at the 3-position of the triazole ring
作用機序
Target of Action
Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been tested for their anticancer activity on human ovarian cancer cell lines .
Mode of Action
It’s worth noting that compounds with similar structures, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been synthesized and characterized . These complexes may interact with their targets, leading to changes that result in their observed anticancer activity .
Biochemical Pathways
Similar compounds have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .
Pharmacokinetics
The drug-likeness of a quinoline-based [1,2,3]-triazole hybrid was investigated by predicting its pharmacokinetic properties .
Result of Action
Similar compounds, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have shown anticancer activity when tested on human ovarian cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds often involves specific reaction conditions .
生化学分析
Biochemical Properties
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and coordination chemistry. This compound has been shown to interact with a variety of enzymes and proteins, influencing their activity and function. For instance, it has been observed to form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, this compound can act as a ligand, binding to specific sites on proteins and altering their conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is through binding interactions with biomolecules. This compound can form stable complexes with metal ions, which can then interact with enzymes and proteins, leading to inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to these conditions can result in the formation of degradation products, which may have different biochemical activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Studies in animal models have highlighted the importance of optimizing the dosage of this compound to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the availability of cofactors. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key determinants of its biochemical activity. This compound can be transported across cell membranes through specific transporters or passive diffusion, depending on its physicochemical properties. Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s activity and function, as well as its overall distribution within the organism .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical effects. This compound can be targeted to specific organelles or compartments within the cell through the presence of targeting signals or post-translational modifications. For example, it may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on specific biochemical pathways. The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as proteins and nucleic acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine typically involves the formation of the triazole ring followed by brominationThe reaction involves the use of azides and alkynes in the presence of a copper catalyst . After the formation of the triazole ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing the CuAAC reaction for large-scale production and ensuring efficient bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the industrial synthesis.
化学反応の分析
Types of Reactions
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coordination Reactions: The compound can act as a ligand, coordinating with transition metals to form complexes.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coordination Reactions: Transition metals such as copper, zinc, and cadmium are used to form coordination complexes.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
Substitution Reactions: Products include various substituted triazole derivatives depending on the nucleophile used.
Coordination Reactions:
科学的研究の応用
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine has diverse applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as conductive polymers and supramolecular assemblies.
類似化合物との比較
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Lacks the bromine atom, which affects its reactivity and coordination properties.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Contains two triazole rings, offering different coordination and electronic properties.
Uniqueness
2-(3-Bromo-1H-1,2,4-triazol-5-YL)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form coordination complexes with metals . This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-(5-bromo-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVYLRDPMZJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472001 | |
| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219508-87-9 | |
| Record name | 2-(3-BROMO-1H-1,2,4-TRIAZOL-5-YL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)
